molecular formula C6H7N3O4S B2882260 N-(3-Nitropyridin-2-yl)methanesulfonamide CAS No. 1820716-87-7

N-(3-Nitropyridin-2-yl)methanesulfonamide

Cat. No.: B2882260
CAS No.: 1820716-87-7
M. Wt: 217.2
InChI Key: DCLURAATCADOIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitropyridin-2-yl)methanesulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The final step involves the reaction of 3-nitropyridine with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitropyridin-2-yl)methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Reduction: The major product formed is N-(3-aminopyridin-2-yl)methanesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

N-(3-Nitropyridin-2-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Nitropyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanesulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitropyridin-3-yl)methanesulfonamide
  • N-(4-Nitropyridin-2-yl)methanesulfonamide
  • N-(3-Nitropyridin-4-yl)methanesulfonamide

Uniqueness

N-(3-Nitropyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the nitro and methanesulfonamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its isomers and other similar compounds .

Properties

IUPAC Name

N-(3-nitropyridin-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c1-14(12,13)8-6-5(9(10)11)3-2-4-7-6/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLURAATCADOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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